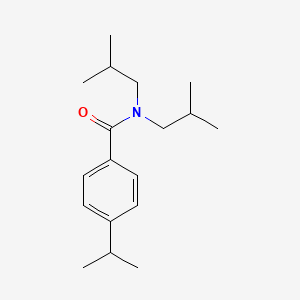
1-(2,4-dichlorobenzoyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichlorobenzoyl)azepane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a member of the azepane family, which is a group of heterocyclic compounds containing a six-membered ring with a nitrogen atom.
作用机制
The mechanism of action of 1-(2,4-dichlorobenzoyl)azepane is not fully understood, but it is believed to exert its anticancer and neuroprotective effects through the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, 1-(2,4-dichlorobenzoyl)azepane has been found to modulate the activity of dopamine receptors, which are involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzoyl)azepane has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the formation of amyloid plaques in the brain. Additionally, this compound has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-(2,4-dichlorobenzoyl)azepane in lab experiments is its potent anticancer and neuroprotective activity. This compound has been shown to be effective against a range of cancer cell lines and neurodegenerative disorders. Additionally, its synthesis method is relatively simple and can be carried out using readily available starting materials.
However, there are also some limitations associated with the use of 1-(2,4-dichlorobenzoyl)azepane in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Additionally, its toxicity and pharmacokinetic properties need to be thoroughly investigated before it can be considered for clinical use.
未来方向
There are several future directions for the research on 1-(2,4-dichlorobenzoyl)azepane. One potential direction is to investigate its activity against other types of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail and identify its molecular targets and pathways. Additionally, the development of more potent and selective analogs of 1-(2,4-dichlorobenzoyl)azepane could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1-(2,4-dichlorobenzoyl)azepane is a promising compound with significant potential in the fields of cancer research and neurodegenerative disease. Its synthesis method is relatively simple, and it has been found to exhibit potent anticancer and neuroprotective activity. Further research is needed to elucidate its mechanism of action and identify its molecular targets and pathways. With continued research, 1-(2,4-dichlorobenzoyl)azepane could lead to the development of new and effective therapies for cancer and neurodegenerative diseases.
合成方法
The synthesis of 1-(2,4-dichlorobenzoyl)azepane involves the reaction of 2,4-dichlorobenzoyl chloride with azepane in the presence of a base such as triethylamine. This reaction results in the formation of the desired product with a yield of approximately 70%. The purity of the product can be improved through recrystallization using a suitable solvent.
科学研究应用
1-(2,4-dichlorobenzoyl)azepane has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
azepan-1-yl-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-10-5-6-11(12(15)9-10)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRNOZJNAAMSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzoyl)azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B5854866.png)

![N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5854878.png)


![N-cyclopentyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5854916.png)
![4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5854919.png)
![4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime](/img/structure/B5854933.png)


![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)
![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)
